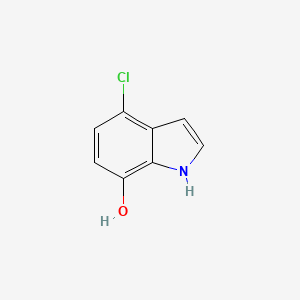
1-(Propan-2-yl)-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-1H-inden-1-ol is an organic compound belonging to the indene family It is characterized by the presence of an isopropyl group attached to the indene ring system, which includes a hydroxyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-inden-1-ol typically involves the alkylation of indene with isopropyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the isopropylated product. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of 1-Isopropyl-1H-inden-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of 1-Isopropyl-1H-inden-1-one.
Reduction: Formation of 1-Isopropyl-1H-inden-1-ol derivatives.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Isopropyl-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The isopropyl group influences the compound’s lipophilicity and overall chemical behavior.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-inden-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
1-Phenyl-1H-inden-1-ol: Contains a phenyl group, leading to different chemical properties.
1-Ethyl-1H-inden-1-ol: Ethyl group substitution, affecting its reactivity and applications.
Uniqueness: 1-Isopropyl-1H-inden-1-ol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
98153-90-3 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-propan-2-ylinden-1-ol |
InChI |
InChI=1S/C12H14O/c1-9(2)12(13)8-7-10-5-3-4-6-11(10)12/h3-9,13H,1-2H3 |
Clé InChI |
VMLDJOMJDZDTNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15071419.png)
![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)




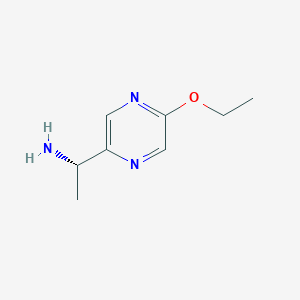
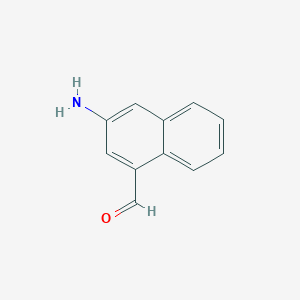
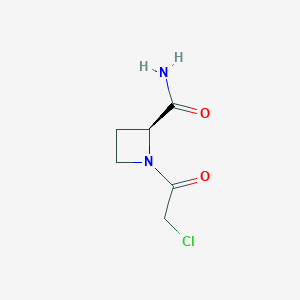
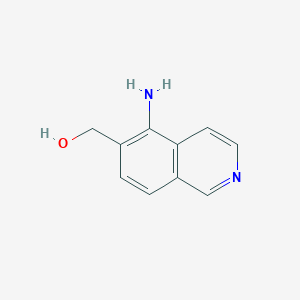
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)

